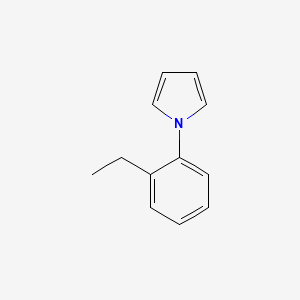

1-(2-ethylphenyl)-1H-pyrrole

Übersicht

Beschreibung

Molecular Structure Analysis

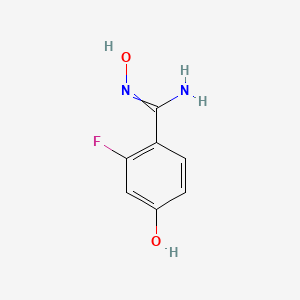

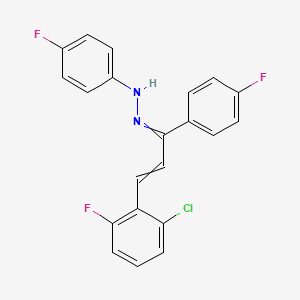

The molecular structure of “1-(2-ethylphenyl)-1H-pyrrole” would be characterized by the presence of a pyrrole ring and a 2-ethylphenyl group. The pyrrole ring is aromatic and contains a nitrogen atom, which can participate in hydrogen bonding and other interactions. The 2-ethylphenyl group is a type of phenyl group with an ethyl substituent at the 2-position .Chemical Reactions Analysis

The reactivity of “1-(2-ethylphenyl)-1H-pyrrole” would be influenced by the presence of the pyrrole ring and the 2-ethylphenyl group. The pyrrole ring, being aromatic, would be expected to undergo electrophilic aromatic substitution reactions . The 2-ethylphenyl group could also potentially participate in various reactions depending on the specific conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2-ethylphenyl)-1H-pyrrole” would depend on its specific structure. Based on its structure, it would likely be a solid at room temperature and have a relatively high melting point .Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

1H-pyrrole derivatives, such as 1-phenyl-1H-pyrrole-2,5-dione (PPD) and 1-(4-methylphenyl)-1H-pyrrole-2,5-dione (MPPD), have been synthesized and investigated for their inhibitory action against corrosion of carbon steel in hydrochloric acid medium. These derivatives showed effectiveness as corrosion inhibitors, with their efficiency increasing with concentration. The mechanism involves chemisorption on the steel surface and is supported by quantum chemical calculations (Zarrouk et al., 2015).

Synthesis of Organic Compounds

Pyrrole derivatives are used in the synthesis of complex organic structures. For instance, 1-(2-Bromophenyl)-1H-pyrrole and 1-(2,6-dibromophenyl)-1H-pyrrole have been utilized in visible light-mediated reactions with aromatic alkynes to form pyrrolo[1,2-a]quinoline and ullazines, highlighting the versatility of pyrrole in organic synthesis (Das et al., 2016).

Electrochemical Properties

Pyrrole derivatives exhibit interesting electrochemical properties. For example, 2,5-diferrocenyl-1-phenyl-1H-pyrrole and 2,3,4,5-tetraferrocenyl-1-phenyl-1H-pyrrole demonstrate significant electron delocalization and reversible one-electron transfer processes, making them potential candidates for electrochemical applications (Hildebrandt et al., 2011).

Electrochromic Materials

Pyrrole derivatives are also used in the development of electrochromic materials. For instance, an N-linked polybispyrroles derivative demonstrated reversible redox process and good electrochromic properties, making it a suitable candidate for applications like ion sensors and metal recovery (Mert et al., 2013).

Quantum Mechanical Studies

1H-pyrrole derivatives are subjects of quantum mechanical studies to understand their structural and electronic properties. These studies include vibrational mode assignments, electronic spectra simulations, and natural bond orbital analysis, which are crucial for understanding their reactivity and potential applications in fields like non-linear optics (Srikanth et al., 2020).

Zukünftige Richtungen

The potential applications and future directions for “1-(2-ethylphenyl)-1H-pyrrole” would depend on its specific properties and reactivity. It could potentially be used in the synthesis of other compounds, or it could have applications in fields like medicinal chemistry, materials science, or chemical biology, depending on its specific properties .

Eigenschaften

IUPAC Name |

1-(2-ethylphenyl)pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N/c1-2-11-7-3-4-8-12(11)13-9-5-6-10-13/h3-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUNMGGBMSVCATH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1N2C=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-ethylphenyl)-1H-pyrrole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(3-chlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]-2-[5-(dimethylamino)-1,3,4-oxadiazol-2-yl]acrylonitrile](/img/structure/B1309295.png)

![N'-{[3-oxo-2-benzofuran-1(3H)-yliden]methyl}isonicotinohydrazide](/img/structure/B1309309.png)

![5-([3-(Trifluoromethyl)phenoxy]methyl)-2-furoic acid](/img/structure/B1309316.png)